3-Methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione
Overview
Description
3-methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione is an oxopurine.
Scientific Research Applications
Synthesis and Evaluation of Tumor Inhibiting Activity
One area of application is in the development of aromatase inhibitors for treating hormone-dependent breast cancer. Research by Hartmann and Batzl (1986) demonstrated the synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as potent inhibitors of estrogen biosynthesis, showing stronger inhibition compared to aminoglutethimide, a drug used for hormone-dependent breast cancer treatment Hartmann & Batzl, 1986.
Cardiovascular Activity of New Derivatives
Another research direction involves the synthesis of new derivatives for cardiovascular applications. Chłoń-Rzepa et al. (2004) synthesized and tested various 8-alkylamino substituted derivatives for their electrocardiographic, antiarrhythmic, and hypotensive activity, alongside their alpha(1)- and alpha(2)-adrenoreceptor affinities, revealing promising prophylactic antiarrhythmic activity in some compounds Chłoń-Rzepa et al., 2004.
Aromatase Inhibition for Cancer Treatment
Further studies on analogues of aminoglutethimide have highlighted selective inhibition of aromatase, a key enzyme in estrogen biosynthesis. Foster et al. (1985) explored structural features influencing the efficacy of analogues as inhibitors of aromatase and desmolase, identifying specific analogues with strong inhibition towards aromatase without affecting desmolase, suggesting their potential in treating estrogen-dependent diseases Foster et al., 1985.
Pharmacokinetics and Metabolism Studies
The pharmacokinetics and metabolism of analogues have also been a research focus. Seago et al. (1986) investigated the pharmacokinetics of pyridoglutethimide, an analogue of aminoglutethimide, showing specific aromatase activity and comparable potency, providing insights into its metabolic pathway and potential clinical applications Seago et al., 1986.
Anticancer Activity of Multisubstituted Purines and Xanthines
Exploring the anticancer activity of multisubstituted purines and xanthines, Kowalska et al. (2018) synthesized new derivatives and tested them against various cancer cell lines, identifying compounds with potent anticancer activity, some exhibiting stronger activity than cisplatin, indicating their therapeutic potential Kowalska et al., 2018.
properties
IUPAC Name |
3-methyl-7-[(4-methylphenyl)methyl]-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-15-6-8-16(9-7-15)14-26-17-18(24(2)20(28)23-19(17)27)22-21(26)29-13-12-25-10-4-3-5-11-25/h6-9H,3-5,10-14H2,1-2H3,(H,23,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMLBRNZJKDEJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SCCN4CCCCC4)N(C(=O)NC3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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